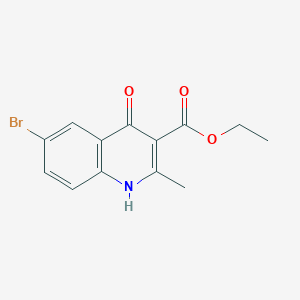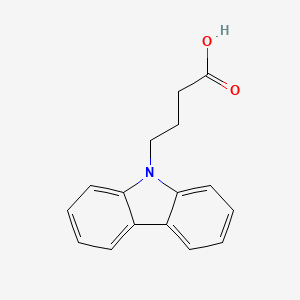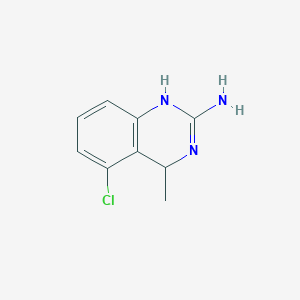![molecular formula C29H30N2O3 B3064282 1-[5-(Triphenylmethoxy)pentyl]thymine CAS No. 921587-92-0](/img/structure/B3064282.png)
1-[5-(Triphenylmethoxy)pentyl]thymine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[5-(Triphenylmethoxy)pentyl]thymine is a synthetic compound that belongs to the class of thymine derivatives It is characterized by the presence of a triphenylmethoxy group attached to a pentyl chain, which is further linked to the thymine base
Preparation Methods
The synthesis of 1-[5-(triphenylmethoxy)pentyl]thymine typically involves several steps:
Monotritylation of Diols: The initial step involves the monotritylation of diols to form intermediates such as 5-(triphenylmethoxy)pentanol.
Mitsunobu Condensation: The intermediate alcohol is then subjected to Mitsunobu condensation with N3-benzoylthymine to yield the desired product.
The reaction conditions for these steps include the use of reagents like triphenylmethanol, diethyl azodicarboxylate, and triphenylphosphine. The reactions are typically carried out under anhydrous conditions to prevent hydrolysis and ensure high yields.
Chemical Reactions Analysis
1-[5-(Triphenylmethoxy)pentyl]thymine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
1-[5-(Triphenylmethoxy)pentyl]thymine has several scientific research applications:
Chemistry: It is used as a model compound in the study of thymine derivatives and their reactivity.
Biology: The compound is investigated for its potential as an inhibitor of mitochondrial thymidine kinase (TK-2), which plays a role in DNA synthesis and repair.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[5-(triphenylmethoxy)pentyl]thymine involves its interaction with mitochondrial thymidine kinase (TK-2). By inhibiting TK-2, the compound disrupts the phosphorylation of thymidine, thereby affecting DNA synthesis and repair. This inhibition can lead to the accumulation of unphosphorylated thymidine, which can be toxic to cells .
Comparison with Similar Compounds
1-[5-(Triphenylmethoxy)pentyl]thymine can be compared with other thymine derivatives, such as:
- 1-[5-(Triphenylmethoxy)hexyl]thymine
- 1-[5-(Triphenylmethoxy)heptyl]thymine
- 1-[5-(Triphenylmethoxy)octyl]thymine
These compounds share similar structural features but differ in the length of the alkyl chain. The uniqueness of this compound lies in its specific chain length, which may influence its reactivity and biological activity .
Properties
CAS No. |
921587-92-0 |
|---|---|
Molecular Formula |
C29H30N2O3 |
Molecular Weight |
454.6 g/mol |
IUPAC Name |
5-methyl-1-(5-trityloxypentyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C29H30N2O3/c1-23-22-31(28(33)30-27(23)32)20-12-5-13-21-34-29(24-14-6-2-7-15-24,25-16-8-3-9-17-25)26-18-10-4-11-19-26/h2-4,6-11,14-19,22H,5,12-13,20-21H2,1H3,(H,30,32,33) |
InChI Key |
SLJLMYFAIDHROH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)CCCCCOC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![5-(4-chlorophenyl)-13-(prop-2-ynylamino)-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(13),2(7),3,9,11-pentaen-6-one](/img/structure/B3064235.png)





![9H-pyrido[3,4-b]indol-3-ol](/img/structure/B3064279.png)
![1-[7-(Triphenylmethoxy)heptyl]thymine](/img/structure/B3064286.png)
